2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl

Description

BenchChem offers high-quality 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-(15N)azanyl(213C)ethyl)benzene-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1,9+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-FACGKWEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[13CH2][15NH2])O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl chemical properties

An In-Depth Technical Guide to 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis considerations, and research applications of 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N hydrochloride, an isotopically labeled form of the critical neurotransmitter dopamine. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical and spectroscopic characteristics that make this compound an invaluable tool in modern analytical and biomedical research. We will explore its primary application as an internal standard in mass spectrometry-based quantification, its utility in metabolic flux analysis, and its potential in advanced NMR studies. Detailed experimental protocols and workflows are provided to illustrate its practical implementation in the laboratory.

Introduction: The Significance of Isotopic Labeling

Dopamine, a naturally occurring catecholamine, is a fundamental neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and hormone regulation.[1][2] Its dysregulation is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and addiction. Consequently, the accurate quantification of dopamine and the study of its metabolic pathways are of paramount importance in neuroscience and pharmaceutical development.

Standard analytical methods often face challenges in precision and accuracy due to sample matrix effects and variability during sample processing. The use of stable isotope-labeled (SIL) internal standards is the gold standard to overcome these issues. 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N HCl is a high-purity, dual-labeled isotopologue of dopamine hydrochloride. The incorporation of a carbon-13 (¹³C) at the C1 position of the ethylamine side-chain and a nitrogen-15 (¹⁵N) in the amine group provides a distinct and predictable mass shift. These stable, heavy isotopes do not alter the chemical properties of the molecule, ensuring it co-elutes with and exhibits identical ionization efficiency to the endogenous, unlabeled dopamine during chromatographic and mass spectrometric analysis.[] This guide will elucidate the properties that make this specific labeled compound a superior choice for demanding research applications.

Physicochemical Properties

The fundamental chemical and physical properties of 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N HCl are nearly identical to its unlabeled counterpart, with the primary difference being its molecular weight. This consistency is crucial for its function as an ideal internal standard.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-amino-¹⁵N-ethyl-1-¹³C)benzene-1,2-diol hydrochloride | [4] |

| Molecular Formula | ¹³CC₇H₁₁¹⁵NO₂ · HCl | [4] |

| Molecular Weight | 191.63 g/mol | [4][5] |

| Unlabeled MW | 189.64 g/mol | [6] |

| Labeled CAS Number | 369656-74-6 | [4][5] |

| Unlabeled CAS Number | 62-31-7 | [5] |

| Appearance | White crystalline powder | [1] |

| Solubility | Freely soluble in water; soluble in methanol and hot ethanol | [1] |

| Storage Conditions | Store at room temperature, protected from light and moisture | [5][7][8] |

| Chemical Purity | Typically ≥98% | [5][7] |

| Isotopic Enrichment | Typically ≥99% for both ¹³C and ¹⁵N | [5] |

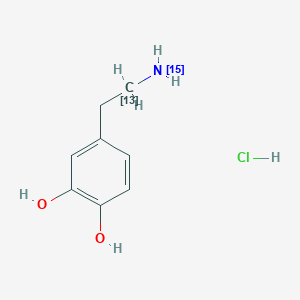

Molecular Structure and Spectroscopic Profile

The strategic placement of the ¹³C and ¹⁵N isotopes is key to the utility of this compound.

Caption: Structure of 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N⁺ HCl⁻.

Mass Spectrometry (MS)

In mass spectrometry, the dual labeling results in a molecule that is +2 Da heavier than the most abundant isotopologue of natural dopamine (¹²C₈H₁₁¹⁴NO₂). This mass difference is easily resolved by modern mass spectrometers and is large enough to prevent isotopic crosstalk from the natural abundance of ¹³C in the unlabeled analyte. When a biological sample is spiked with the labeled standard, two distinct ion signals are monitored—one for the endogenous analyte and one for the internal standard. The ratio of their peak areas is used for precise quantification, as this ratio remains constant even if sample is lost during preparation.[][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹³C and ¹⁵N have a nuclear spin of 1/2, making them NMR-active.[] While a full NMR analysis is beyond the scope of this guide, the presence of these labels offers unique opportunities for structural and mechanistic studies.[10][11]

-

¹³C NMR: The signal for the labeled carbon (C1 on the ethyl chain) will be a strong singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, its multiplicity will be determined by the adjacent protons. The high enrichment (99%) ensures a dramatically enhanced signal-to-noise ratio for this specific carbon position compared to a spectrum of the unlabeled compound.[12][13]

-

¹⁵N NMR: Similarly, ¹⁵N NMR can directly probe the chemical environment of the amine group. Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can correlate the ¹⁵N nucleus with its attached protons, providing detailed structural information.[10][13] The dual ¹³C-¹⁵N labeling enables advanced NMR experiments that can trace bond connectivities (e.g., HNCACB-type experiments in labeled peptides) and are invaluable in structural biology.[10][11]

Synthesis and Isotopic Labeling Considerations

The synthesis of isotopically labeled dopamine generally follows established routes for the unlabeled compound, but utilizes labeled starting materials at a critical step.[14] A common synthetic strategy involves the Friedel-Crafts acylation of a protected catechol, followed by amination and reduction.[15]

To produce 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N HCl, the synthesis would incorporate precursors such as potassium cyanide (K¹³CN) or sodium cyanide (Na¹³CN) to introduce the ¹³C label, and a ¹⁵N-labeled amine source, like ¹⁵N-ammonia or a derivative, for the amination step.[14] The choice of when to introduce the labels is critical to maximize yield and minimize cost.[14]

Caption: Generalized synthetic workflow for introducing ¹³C and ¹⁵N labels.

Applications in Research and Development

The primary utility of this compound stems from its identity as a stable isotope-labeled analog of a key biomolecule.

Gold Standard for Quantitative Bioanalysis

The most prevalent application is as an internal standard for the quantification of dopamine in complex biological matrices (e.g., plasma, urine, cerebrospinal fluid, brain tissue microdialysate) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Causality of Its Effectiveness:

-

Correction for Matrix Effects: The labeled standard co-elutes with the unlabeled analyte and experiences the same ion suppression or enhancement from the biological matrix. The ratio of analyte-to-standard remains constant, ensuring accurate quantification.

-

Correction for Sample Loss: Any physical loss of sample during extraction, handling, or injection affects both the analyte and the standard equally, preserving the analytical ratio.

-

Increased Precision and Accuracy: By accounting for variations in instrument response and sample preparation, the use of a stable isotope-labeled internal standard significantly improves the reproducibility and reliability of quantitative results, which is essential for clinical diagnostics and pharmacokinetic studies.[16]

Metabolic Pathway and Flux Analysis

As a labeled precursor, this compound can be administered to cell cultures or in vivo models to trace the metabolic fate of dopamine.[17][18] Researchers can use MS or NMR to track the incorporation of the ¹³C and ¹⁵N labels into downstream metabolites, such as norepinephrine and epinephrine, or into degradation products like homovanillic acid (HVA).[16] This allows for the dynamic measurement of enzyme activity and pathway flux, providing critical insights into how diseases or drug candidates alter neurotransmitter metabolism.[10][17]

Experimental Protocol: Quantification of Dopamine by LC-MS/MS

This protocol outlines a validated methodology for using 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N HCl as an internal standard.

Objective: To accurately measure the concentration of endogenous dopamine in rat plasma samples.

Methodology:

-

Reagent Preparation:

-

Dopamine Stock (1 mg/mL): Accurately weigh and dissolve unlabeled dopamine HCl in 0.1 M perchloric acid.

-

Internal Standard (IS) Stock (1 mg/mL): Dissolve 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N HCl in 0.1 M perchloric acid.

-

Working IS Solution (100 ng/mL): Serially dilute the IS stock solution in 50:50 methanol/water.

-

Calibration Standards: Serially dilute the dopamine stock to create a series of calibration standards (e.g., 0.1 to 100 ng/mL) in a surrogate matrix (e.g., charcoal-stripped plasma).

-

-

Sample Preparation (Protein Precipitation):

-

Causality: This step removes high-molecular-weight proteins that interfere with chromatography and MS detection.

-

Pipette 50 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the Working IS Solution (100 ng/mL) to all tubes (except blanks) and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Instrumentation and Parameters:

-

Self-Validation: The system suitability is confirmed by monitoring the retention time and peak shape of the internal standard.

-

LC Column: A reverse-phase C18 column suitable for polar compounds (e.g., HILIC or with an appropriate ion-pairing agent).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate dopamine from other matrix components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.

-

MRM Transitions (Example):

-

Dopamine (Analyte): Q1: 154.1 -> Q3: 137.1

-

Labeled Dopamine (IS): Q1: 156.1 -> Q3: 139.1

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards.

-

Determine the concentration of dopamine in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.

-

Caption: Workflow for quantitative analysis using a labeled internal standard.

Conclusion

2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N hydrochloride represents a sophisticated and essential tool for modern scientific inquiry. Its chemical properties, being virtually identical to its endogenous counterpart, combined with its distinct mass, make it the ideal internal standard for achieving the highest levels of accuracy and precision in dopamine quantification. Furthermore, its utility as a metabolic tracer provides a powerful method for investigating the complex dynamics of catecholamine pathways. For any researcher in neuroscience, pharmacology, or clinical diagnostics working with dopamine, the use of this dual-labeled standard is a critical component of a robust and validated analytical methodology.

References

-

13C 15N Labeled Compounds. (2024, November 13). Isotope Science / Alfa Chemistry. [Link]

-

Dopamine (Dopamine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. (2014, December 15). RxList. [Link]

-

DOPAMINE HYDROCHLORIDE. (2024, August 6). Chemwatch. [Link]

-

Dopamine Hydrochloride. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

-

DOPAMINE HYDROCHLORIDE. (n.d.). Inxight Drugs. Retrieved February 26, 2026, from [Link]

-

In vivo stable isotope labeling of 13C and 15N... (2015, May 12). F1000Research. [Link]

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023, May 9). Frontiers in Fungal Biology. [Link]

-

2-(3,4-Dihydroxyphenyl-D3)ethylamine hcl. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

-

Vlaming, M. L. H., & van der Graaf, P. H. (2012). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 73(3), 346-357. [Link]

-

A simple method for in situ-labelling with 15N and 13C of grassland plant species by foliar brushing. (2013). Methods in Ecology and Evolution, 4(10), 962-969. [Link]

- EP0292202A1 - 2-(3,4-Dihydroxyphenyl ethyl amines, their preparation and use as pharmaceutical compounds. (n.d.). Google Patents.

-

The importance of isotopic labelling in drug development. (2023, June 15). Chemicals Knowledge Hub. [Link]

-

DOPAMINE:HCL (2-(3,4-DIHYDROXYPHENYL)- ETHYLAMINE:HCL) (1-13C, 99%). (n.d.). Eurisotop. Retrieved February 26, 2026, from [Link]

-

2-(3,4-dihydroxyphenyl-13c6)ethylamine hcl. (2025, August 22). Chemsrc. [Link]

-

Label-Free Dopamine Imaging in Live Rat Brain Slices. (2014). Angewandte Chemie International Edition, 53(44), 11948-11951. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds... (2025, February 2). SciHorizon. [Link]

-

Synthesis of isotopomers of dopamine labeled with deuterium or tritium. (2006). Journal of Labelled Compounds and Radiopharmaceuticals, 49(12), 1061-1067. [Link]

-

2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids... (2000). Journal of the American Chemical Society, 122(12), 2762-2772. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved February 26, 2026, from [Link]

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization... (2017). Molecules, 22(7), 1198. [Link]

Sources

- 1. Dopamine hydrochloride | 62-31-7 [chemicalbook.com]

- 2. Dopamine (Dopamine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N HCl [lgcstandards.com]

- 5. isotope.com [isotope.com]

- 6. Dopamine Hydrochloride | C8H12ClNO2 | CID 65340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. isotope.com [isotope.com]

- 8. isotope.com [isotope.com]

- 9. Label-Free Dopamine Imaging in Live Rat Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. meihonglab.com [meihonglab.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. f1000research.com [f1000research.com]

- 18. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

Technical Guide: Stable Isotope Labeled Dopamine for Metabolomics

Stable isotope labeled (SIL) dopamine is a critical tool in metabolomics for two distinct purposes: absolute quantification (using Isotope Dilution Mass Spectrometry, IDMS) and metabolic flux analysis (tracing pathway kinetics).

This guide synthesizes protocols for both applications, focusing on LC-MS/MS as the analytical gold standard.

Executive Summary

Accurate measurement of dopamine (DA) and its metabolites (DOPAC, HVA, 3-MT) is complicated by their chemical instability (rapid oxidation), low physiological concentrations (nM range), and significant matrix effects in biofluids. Stable isotope labeled dopamine serves as the only reliable method to normalize these variables. This guide details the selection of isotopes (Deuterium vs.

Scientific Foundation: The Dopamine Metabolome

Dopamine metabolism is a dynamic system involving oxidative deamination and methylation. Understanding this pathway is prerequisite to selecting the correct internal standards.

Metabolic Pathway Diagram

The following diagram illustrates the catabolic flux of dopamine and the entry points for stable isotope tracers.

Figure 1: Dopamine catabolism to HVA via DOPAC (oxidative) and 3-MT (methylation) pathways.[1][2]

Strategic Selection of Stable Isotopes

Choosing the correct labeled analog is a balance between cost, retention time precision, and mass shift requirements.

| Feature | Dopamine-d4 (Deuterated) | Recommendation | |

| Structure | 1,1,2,2-d | Universal | d |

| Mass Shift | +4 Da | +6 Da | +4 Da is sufficient to avoid overlap with natural isotopes (M+1, M+2). |

| Chromatography | Deuterium Isotope Effect: May elute slightly earlier than endogenous DA. | Perfect Co-elution: Behaves identically to endogenous DA. | Use |

| Cost | Low | High | Use d |

| Stability | D-H exchange possible in highly acidic media over long periods. | Extremely stable. |

Expert Insight: For most LC-MS/MS applications, Dopamine-1,1,2,2-d4 is the industry standard. The slight retention time shift (often <0.1 min) is negligible on modern UHPLC systems, and the cost-efficiency allows for generous use in every sample.

Experimental Workflow: IDMS Quantification

This protocol uses Isotope Dilution Mass Spectrometry (IDMS) . The principle is to spike the sample with a known concentration of SIL-Dopamine before extraction. Any loss during extraction or ion suppression during MS analysis affects the analyte and the standard equally, self-correcting the final calculated concentration.

Sample Preparation (Plasma/Brain Homogenate)

Reagents:

-

Internal Standard (IS) Solution: 100 nM Dopamine-d4 in 0.1% Formic Acid.

-

Precipitation Agent: 0.4 M Perchloric Acid (PCA) containing 0.1% Na metabisulfite (antioxidant).

Protocol:

-

Aliquot: Transfer 100 µL of biofluid (plasma) or tissue homogenate to a chilled Eppendorf tube.

-

Spike IS: Add 10 µL of Internal Standard Solution . Vortex immediately (10s).

-

Why? Spiking before protein precipitation ensures the IS binds/releases from the matrix identically to the analyte.

-

-

Precipitation: Add 25 µL of cold 0.4 M PCA. Vortex (30s) and incubate on ice for 10 min.

-

Why? Acid stabilizes dopamine against oxidation; PCA precipitates proteins efficiently.

-

-

Centrifugation: Spin at 14,000 x g for 15 min at 4°C.

-

Supernatant Transfer: Transfer clear supernatant to an LC vial.

-

Note: If sensitivity is low, a derivatization step (e.g., Benzoyl Chloride) can be added here, but modern Triple Quads often detect underivatized dopamine down to 50 pg/mL.

-

LC-MS/MS Method Parameters

Column: PFP (Pentafluorophenyl) columns are superior to C18 for polar catecholamines.

-

Recommended: Kinetex F5 or PFP, 2.1 x 100 mm, 1.7 µm.

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Role |

| Dopamine | 154.1 | 137.1 | 12 | Quantifier (Loss of NH |

| Dopamine | 154.1 | 91.1 | 25 | Qualifier (Tropylium ion) |

| Dopamine-d4 | 158.1 | 141.1 | 12 | IS Quantifier |

Advanced Application: Metabolic Flux Analysis

While IDMS measures concentration, Flux Analysis measures rate.[3] By introducing

Flux Workflow Diagram

Figure 2: Workflow for tracing kinetic flux from precursor to dopamine using stable isotopes.

Calculation of Fractional Enrichment

In flux studies, you do not use the isotope as a standard, but as a tracer. You measure the ratio of labeled (M+n) to unlabeled (M+0) dopamine over time.

-

Interpretation: A slow rise in fractional enrichment indicates reduced Tyrosine Hydroxylase (TH) activity, a common marker in Parkinson's disease models.

References

-

Magnes, C. et al. (2005). "Method for the determination of biogenic amines... using LC-MS/MS." Journal of Chromatography B.

-

Zheng, S. et al. (2012). "Stable isotope dilution LC-MS/MS for quantitative analysis of monoamine neurotransmitters." Analytical Chemistry.

-

Cambridge Isotope Laboratories. "Metabolic Flux Analysis using Stable Isotopes." Application Note.

-

Thermo Fisher Scientific. "Targeted Metabolomics using Triple Quadrupole MS." Technical Guide.

-

Sigma-Aldrich. "Dopamine-1,1,2,2-d4 hydrochloride Product Sheet."

Sources

Unveiling the Brain's Chemical Symphony: A Technical Guide to the Applications of ¹³C and ¹⁵N Labeled Neurotransmitters

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the brain, understanding the dynamic life of a neurotransmitter is paramount. These chemical messengers orchestrate everything from our thoughts and emotions to our movements and memories. However, observing these molecules in the intricate and bustling environment of the central nervous system (CNS) presents a formidable challenge. This technical guide delves into the powerful and precise world of stable isotope labeling, specifically focusing on the applications of carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeled neurotransmitters. By replacing naturally abundant ¹²C and ¹⁴N atoms with their heavier, non-radioactive counterparts, we can effectively "tag" these molecules, allowing us to trace their journey, quantify their presence with unparalleled accuracy, and gain unprecedented insights into brain function and disease.

The Rationale for Stable Isotope Labeling: Beyond Simple Observation

The core strength of using stable isotopes like ¹³C and ¹⁵N lies in their ability to act as silent, non-perturbative reporters. Unlike radioactive isotopes, they do not decay, making them safe for in vivo studies in both animals and humans. Their increased mass, however, makes them distinguishable by two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[] This distinction is the key that unlocks a deeper understanding of neurotransmitter dynamics.

The choice of ¹³C and ¹⁵N is strategic. Carbon forms the backbone of all neurotransmitters, while nitrogen is a key component of many, including amino acid and monoamine neurotransmitters.[] By labeling these specific atoms, we can track the metabolic fate of these molecules with high fidelity. For instance, ¹³C-labeled glucose can be administered to trace its incorporation into the carbon skeletons of glutamate and GABA, revealing the intricate coupling of energy metabolism and neurotransmitter synthesis.[2][3]

Core Applications: From Quantitative Precision to Dynamic Flux

The applications of ¹³C and ¹⁵N labeled neurotransmitters in neuroscience are vast and continually expanding. They can be broadly categorized into two primary areas: precise quantification and the elucidation of metabolic pathways.

The Gold Standard in Quantification: Isotope Dilution Mass Spectrometry (ID-MS)

One of the most critical needs in neuroscience research is the accurate measurement of neurotransmitter levels in various biological samples, such as brain tissue, cerebrospinal fluid (CSF), and microdialysates.[4] Traditional methods often suffer from matrix effects and extraction inefficiencies, leading to inaccurate results. Isotope dilution mass spectrometry (ID-MS) elegantly overcomes these challenges by using stable isotope-labeled neurotransmitters as internal standards.[4][5][6]

The principle is straightforward yet powerful: a known amount of the ¹³C and/or ¹⁵N labeled neurotransmitter (the internal standard) is added to the biological sample at the earliest stage of preparation.[4] This "spiked" sample is then processed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Because the labeled internal standard is chemically identical to the endogenous (unlabeled) neurotransmitter, it experiences the exact same losses during sample preparation and ionization suppression or enhancement during MS analysis.[7] By measuring the ratio of the mass spectrometric signal of the endogenous neurotransmitter to that of the known amount of the labeled internal standard, one can calculate the absolute concentration of the endogenous neurotransmitter with exceptional accuracy and precision.[4][8]

Experimental Workflow: Neurotransmitter Quantification by ID-LC-MS/MS

Caption: Workflow for absolute quantification of neurotransmitters using ID-LC-MS/MS.

| Neurotransmitter | Labeled Internal Standard Example | Key Application Area | Reference |

| Dopamine | Dopamine-¹³C₆ | Parkinson's Disease Research | [4] |

| Serotonin | Serotonin-d₄ (Deuterium labeled) | Depression & Mood Disorder Studies | [4] |

| Glutamate | Glutamate-¹³C₅,¹⁵N | Excitotoxicity & Stroke Research | [9] |

| GABA | GABA-d₆ (Deuterium labeled) | Epilepsy & Anxiety Disorder Research | [10] |

Illuminating the Brain's Metabolism: Metabolic Flux Analysis with NMR and MS

Beyond static quantification, the true power of ¹³C and ¹⁵N labeled neurotransmitters lies in their ability to trace metabolic pathways in real-time, a field known as metabolic flux analysis.[11] This approach provides a dynamic picture of how neurotransmitters are synthesized, catabolized, and recycled within the brain.

In Vivo Magnetic Resonance Spectroscopy (MRS): A particularly powerful, non-invasive technique for studying brain metabolism is in vivo ¹³C Magnetic Resonance Spectroscopy (MRS).[2][12][13] By infusing a ¹³C-labeled substrate, such as [1-¹³C]glucose, researchers can monitor the appearance of the ¹³C label in various brain metabolites, including the neurotransmitters glutamate and glutamine, over time.[14] This allows for the in vivo measurement of key metabolic rates, such as the tricarboxylic acid (TCA) cycle rate and the rate of the glutamate-glutamine cycle.[2][14][15] The glutamate-glutamine cycle is a fundamental process in which glutamate released by neurons is taken up by astrocytes, converted to glutamine, and then transported back to neurons to replenish the glutamate pool.[9][14] ¹³C MRS studies have been instrumental in demonstrating the tight coupling between neuronal activity and energy metabolism.[15]

Signaling Pathway: The Glutamate-Glutamine Cycle

Caption: The glutamate-glutamine cycle between neurons and astrocytes.

Mass Spectrometry-based Metabolomics: Complementing NMR, mass spectrometry offers higher sensitivity and the ability to analyze a wider range of metabolites.[16] By extracting metabolites from tissues at different time points after administration of a labeled precursor, researchers can use LC-MS to determine the isotopic enrichment in downstream products.[3] This provides a detailed snapshot of metabolic pathway activity. For example, administering [U-¹³C]glucose and analyzing the mass isotopologue distribution of glutamate can reveal the relative contributions of different pathways to its synthesis.[3]

Experimental Protocol: In Vivo ¹³C-Labeling for Metabolic Flux Analysis

-

Animal Preparation: Acclimate the animal (e.g., rat or mouse) to the experimental setup to minimize stress.

-

Tracer Infusion: Administer a ¹³C-labeled precursor (e.g., [1,6-¹³C₂]glucose) via intravenous infusion or oral gavage.[3]

-

Timed Tissue Collection: At specific time points during and after the infusion, collect brain tissue samples. Rapid freezing (e.g., in liquid nitrogen) is crucial to quench metabolic activity.

-

Metabolite Extraction: Homogenize the frozen tissue in a suitable solvent (e.g., a methanol/chloroform/water mixture) to extract polar metabolites.

-

LC-MS/MS Analysis: Analyze the metabolite extracts using LC-MS/MS to separate and detect the different mass isotopologues of the neurotransmitters and related metabolites.

-

Data Analysis: Calculate the fractional enrichment of ¹³C in each metabolite over time. This data can then be used in metabolic models to estimate pathway fluxes.[11]

Advancing Drug Development and Understanding Disease

The insights gained from using ¹³C and ¹⁵N labeled neurotransmitters have significant implications for drug development and our understanding of neurological and psychiatric disorders.

-

Pharmacodynamic Biomarkers: By measuring changes in neurotransmitter synthesis, release, and turnover in response to a drug candidate, researchers can gain valuable insights into its mechanism of action.[4] For example, a novel antidepressant could be evaluated for its ability to modulate serotonin synthesis rates in specific brain regions.

-

Disease Pathophysiology: Stable isotope tracing studies have revealed metabolic dysregulation in a variety of neurological disorders.[17] For instance, alterations in the glutamate-glutamine cycle have been implicated in conditions like epilepsy and hepatic encephalopathy.[14]

-

Target Engagement: In drug discovery, confirming that a drug interacts with its intended target in a living system is crucial. Stable isotope labeling can be used to assess target engagement by measuring changes in the metabolic flux through a pathway modulated by the target.

Future Directions and Emerging Technologies

The field of stable isotope labeling in neuroscience is continuously evolving. The development of more sensitive analytical instrumentation, such as high-resolution mass spectrometers, allows for the detection of lower abundance neurotransmitters and their metabolites.[] Furthermore, advances in computational modeling are enabling more sophisticated analyses of metabolic flux data.[11][13] The combination of stable isotope tracing with other neuroimaging techniques, such as positron emission tomography (PET), holds the promise of providing a multimodal view of brain function, integrating metabolic and receptor-level information.[18]

Conclusion

The use of ¹³C and ¹⁵N labeled neurotransmitters has revolutionized our ability to study the brain's complex chemical communication systems. From providing the gold standard for quantification to enabling the dynamic visualization of metabolic pathways, these powerful tools offer unparalleled precision and insight. For researchers and drug developers, harnessing the potential of stable isotope labeling is not just an advanced analytical technique; it is a critical step towards a deeper understanding of brain health and a more targeted approach to treating neurological and psychiatric disorders.

References

-

Metabolic flux analysis as a tool for the elucidation of the metabolism of neurotransmitter glutamate - PubMed. (2003, July 15). Metabolic Engineering. [Link]

-

Stable isotope labeling derivatization and magnetic dispersive solid phase extraction coupled with UHPLC-MS/MS for the measurement of brain neurotransmitters in post-stroke depression rats administrated with gastrodin - PubMed. (2019, March 21). Analytica Chimica Acta. [Link]

-

Quantification of rat brain neurotransmitters and metabolites using liquid chromatography/electrospray tandem mass spectrometry and comparison with liquid chromatography/electrochemical detection - PubMed. (2007). Rapid Communications in Mass Spectrometry. [Link]

-

Neurotransmitter Imaging - Bruker. Bruker. [Link]

-

Metabolic Flux and Compartmentation Analysis in the Brain In vivo - Frontiers. (2013, October 28). Frontiers in Neuroenergetics. [Link]

-

NMR Spectroscopy of Brain Glutamate Function | Springer Nature Experiments. Springer Nature. [Link]

-

(PDF) Quantification of rat brain neurotransmitters and metabolites using liquid chromatography/electrospray tandem mass spectrometry and comparison with liquid chromatography/electrochemical detection - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC. (2024, January 19). Journal of Pharmaceutical Analysis. [Link]

-

Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC. PLoS One. [Link]

-

Multinuclear Magnetic Resonance Spectroscopy at Ultra-High-Field: Assessing Human Cerebral Metabolism in Healthy and Diseased States - MDPI. (2023, April 19). International Journal of Molecular Sciences. [Link]

-

Metabolic Flux and Compartmentation Analysis in the Brain In vivo - PubMed. (2013, October 28). Frontiers in Neuroenergetics. [Link]

-

Functional Energy Metabolism:In vivo 13 C-NMR Spectroscopy Evidence for Coupling of Cerebral Glucose Consumption and Gl utamatergic Neuronal Activity - Karger Publishers. (1998, October 30). Developmental Neuroscience. [Link]

-

Stable Isotope Labeling Kinetics in CNS Translational Medicine: Introduction to SILK Technology. ScienceDirect. [Link]

-

13C MRS studies of neuroenergetics and neurotransmitter cycling in humans - PMC. NMR in Biomedicine. [Link]

-

13C enrichment of extracellular neurotransmitter glutamate in rat brain--combined mass spectrometry and NMR studies of neurotransmitter turnover and uptake into glia in vivo - PubMed. (2003, July 15). Journal of Neurochemistry. [Link]

-

Stable Isotope Labeling Kinetics | Neurology Today Blogs. Neurology Today. [Link]

-

Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats - MDPI. (2023, May 18). Molecules. [Link]

-

Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC. Journal of Analytical Methods in Chemistry. [Link]

-

Quantitative determination of neurotransmitters, metabolites and derivates in microdialysates by UHPLC-tandem mass spectrometry | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Novel Synthetic Dopamine Analogues: Carbon-13/Nitrogen-15 Isotopic Labeling and Fluorescence Properties - Taylor & Francis. (2022, February 7). Polymer-Plastics Technology and Materials. [Link]

-

Stable Isotopic Labeling by Amino Acids in Cultured Primary Neurons: Application to Brain-derived Neurotrophic Factor-dependent Phosphotyrosine-associated Signaling - PMC. Molecular & Cellular Proteomics. [Link]

-

Stable isotope labeling in mammals - Silantes. (2022, April 11). Silantes. [Link]

-

Metabolic interactions in the brain: the crucial roles of neurons, astrocytes, and microglia in health and disease - Frontiers. (2026, February 2). Frontiers in Neuroscience. [Link]

-

How Do Neurotransmitter Pathways Contribute to Neuroimaging Phenotypes? - medRxiv. (2024, April 29). medRxiv. [Link]

-

Determination of 13C‐ and 15N‐enrichment of glutamine by gas chromatography/mass spectrometry and gas chromatography/combustion/isotope ratio mass spectrometry after N(O,S)‐ethoxycarbonyl ethyl ester derivatisation - ResearchGate. (2025, August 7). ResearchGate. [Link]

-

13N as a tracer for studying glutamate metabolism - PMC - NIH. Journal of Neurochemistry. [Link]

-

Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics - UKnowledge. (2020, December 8). Metabolites. [Link]

-

Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - ResearchGate. (2025, October 15). ResearchGate. [Link]

-

Applications of Stable Isotope-Labeled Molecules - Silantes. (2023, December 11). Silantes. [Link]

-

Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry - MDPI. (2024, January 19). Biosensors. [Link]

-

Chemical Synthesis of 13C and 15N Labeled Nucleosides | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]

-

Protocol for spatial metabolomics and isotope tracing in the mouse brain. (2025, March 27). STAR Protocols. [Link]

-

Peptides labelled with stable isotopes 13C or 15N. - Innovagen AB. Innovagen. [Link]

-

13C NMR spectroscopy applications to brain energy metabolism - PMC - NIH. (2013, December 9). Frontiers in Neuroenergetics. [Link]

-

Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC. (2024, November 12). Journal of the American Society for Mass Spectrometry. [Link]

-

Mass Spectrometry Analysis of Neurotransmitter Shifting during Neurogenesis and Neurodegeneration of PC12 Cells - MDPI. (2024, September 27). International Journal of Molecular Sciences. [Link]

-

Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC. (2025, May 12). Nature Communications. [Link]

-

Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers - Annals of Clinical Nutrition and Metabolism. (2022, December 1). Annals of Clinical Nutrition and Metabolism. [Link]

-

Stable isotope tracing in human plasma-like medium reveals metabolic and immune modulation of the glioblastoma microenvironment | bioRxiv. (2025, April 26). bioRxiv. [Link]

Sources

- 2. Neurotransmitter Imaging | Bruker [bruker.com]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of rat brain neurotransmitters and metabolites using liquid chromatography/electrospray tandem mass spectrometry and comparison with liquid chromatography/electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Spectroscopy of Brain Glutamate Function | Springer Nature Experiments [experiments.springernature.com]

- 10. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic flux analysis as a tool for the elucidation of the metabolism of neurotransmitter glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Metabolic Flux and Compartmentation Analysis in the Brain In vivo [frontiersin.org]

- 13. Metabolic Flux and Compartmentation Analysis in the Brain In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 13C MRS studies of neuroenergetics and neurotransmitter cycling in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats [mdpi.com]

- 17. isotope.com [isotope.com]

- 18. mdpi.com [mdpi.com]

Technical Guide: 13C 15N Labeled Precursors for Dopamine Biosynthesis Flux Analysis

Executive Summary

This technical guide details the application of stable isotope-labeled precursors—specifically L-Tyrosine-

This document targets researchers in neuropharmacology and metabolomics, providing a self-validating experimental framework that integrates precursor chemistry, biological incorporation, and high-resolution Mass Spectrometry (LC-MS/MS) analysis.

Part 1: Theoretical Framework & Isotope Economy

The Biosynthetic Pathway and Carbon Fate

To accurately interpret isotopic data, one must understand the atomic fate of the precursor during enzymatic conversion. The synthesis of dopamine involves a critical decarboxylation step that alters the mass shift of the final analyte.

The Pathway Logic:

-

L-Tyrosine (

): The primary amino acid precursor.[1] -

L-DOPA (

): Formed by Tyrosine Hydroxylase (TH), the rate-limiting enzyme. The carbon skeleton remains intact ( -

Dopamine (

): Formed by Aromatic L-amino acid decarboxylase (AADC). Critical: This reaction removes the carboxyl group (

Isotope Stoichiometry:

If you utilize Uniformly Labeled L-Tyrosine (

-

Precursor Mass Shift: +10 Da (

). -

Intermediate (L-DOPA): +10 Da (Retains all labels).

-

Product (Dopamine): +9 Da.

-

Explanation: The carboxyl carbon is lost as

. The remaining dopamine molecule contains 8 labeled carbons and 1 labeled nitrogen (

-

Pathway Visualization

The following diagram illustrates the molecular flow and enzyme-specific transitions.

Figure 1: Dopamine biosynthetic pathway highlighting the mass shift transition due to decarboxylation.

Part 2: Experimental Methodology

Precursor Selection & Preparation

For most biosynthesis studies, L-Tyrosine is the superior tracer because it captures the activity of Tyrosine Hydroxylase (TH). L-DOPA tracers are reserved for bypassing TH to study AADC kinetics or exogenous drug metabolism.

Reagent Specifications:

-

Compound: L-Tyrosine-

(hydrochloride salt preferred for solubility).[1] -

Isotopic Purity: >98% atom enrichment (essential to minimize isotopic overlap).

-

Solubility Note: L-Tyrosine has poor solubility in neutral water. Dissolve in 0.1 M HCl or warm phosphate-buffered saline (PBS) to achieve stock concentrations (e.g., 1-2 mM).

Biological Incorporation Protocol (In Vitro/Ex Vivo)

Step 1: Pulse-Chase Setup

-

Media: Use customized DMEM/RPMI lacking L-Tyrosine and L-Phenylalanine ("drop-out media").

-

Equilibration: Pre-incubate cells for 30 minutes in drop-out media to deplete intracellular pools.

-

Labeling: Introduce L-Tyrosine-

at physiological concentration (e.g., 50-100 -

Time Points: Harvest at

minutes to generate a kinetic curve.

Sample Extraction (The "Quench" Step)

Field-Proven Insight: Dopamine and L-DOPA are highly susceptible to oxidative degradation, forming neuromelanin or quinones. The extraction buffer must contain an antioxidant.

Protocol:

-

Quench: Immediately wash cells with ice-cold PBS.

-

Lysis/Extraction: Add 200

L of 0.1 M Perchloric Acid (PCA) containing 0.1% Sodium Metabisulfite or 0.5 mM Ascorbic Acid .-

Why PCA? It precipitates proteins instantly (stopping enzymes) and stabilizes catecholamines at low pH.

-

-

Internal Standard: Spike with deuterated dopamine (

-Dopamine) at this stage to correct for extraction losses. -

Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant for LC-MS.

Part 3: Analytical Workflow (LC-MS/MS)

Mass Spectrometry Logic

We utilize Multiple Reaction Monitoring (MRM) to selectively detect the heavy isotopologues.

Table 1: MRM Transitions for Labeled Dopamine Analysis

| Analyte | Isotope Label | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| Dopamine (Endogenous) | None | 154.1 | 137.1 | 15-20 | Loss of |

| Dopamine (Tracer) | 163.1 | 145.1 | 15-20 | Shift +9 Da | |

| L-DOPA (Endogenous) | None | 198.1 | 152.1 | 20-25 | Loss of |

| L-DOPA (Tracer) | 208.1 | 161.1 | 20-25 | Shift +10 Da |

Note: The tracer dopamine precursor ion is 163.1 (154 + 9), not 164, due to the loss of one

Workflow Diagram

The following diagram outlines the critical steps from cell culture to data acquisition, emphasizing the quality control checkpoints.

Figure 2: Experimental workflow for stable isotope tracing of dopamine.

Part 4: Data Interpretation & Calculation

Calculating Fractional Enrichment

To quantify biosynthesis, calculate the Mole Percent Excess (MPE) or Fractional Enrichment for dopamine.

Interpreting Flux vs. Pool Size

-

High Pool / Low Enrichment: Indicates a large, stagnant storage pool (e.g., vesicles) with slow turnover.

-

Low Pool / High Enrichment: Indicates rapid synthesis and immediate release/degradation (high turnover), common in stress conditions.

Self-Validation Check

-

The "Tyrosine Check": Measure intracellular Tyrosine enrichment. If intracellular Tyrosine is only 50% labeled, your Dopamine can theoretically only reach 50% labeling. Normalize your Dopamine flux against the precursor enrichment.

-

The "Mass Defect" Check: Ensure you are monitoring m/z 163 for Dopamine, not 164. Monitoring 164 will result in zero signal and a failed experiment.

References

- Kumakura, Y., & Cumming, P. (2009). PET studies of dopamine turnover in Parkinson's disease. The Neuroscientist.

-

Walvekar, A., et al. (2018). LC-MS/MS parameters used for 13C and 15N labeling experiments. ResearchGate. Retrieved from [Link]

-

Hasegawa, S., et al. (2015). 13C/15N-Enriched L-Dopa as a Triple-Resonance NMR Probe to Monitor Neurotransmitter Dopamine. ChemistryOpen. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Dopamine via LC-MS/MS Using Deuterated Internal Standards

Executive Summary & Core Directive

Dopamine (DA) quantification in biological matrices (plasma, CSF, brain homogenate) presents a "perfect storm" of analytical challenges: extreme polarity, rapid oxidative instability, and low physiological concentrations (pg/mL range). Standard C18 chromatography often fails to retain DA sufficiently to separate it from the unretained salt/matrix front, leading to severe ion suppression.

This protocol details a self-validating workflow using Dopamine-d4 as an internal standard (IS) and a Pentafluorophenyl (PFP) stationary phase. Unlike C18, the PFP phase utilizes pi-pi interactions to retain polar catecholamines, moving them away from the suppression zone. The use of a deuterated IS corrects for recovery losses and matrix effects in real-time, ensuring data integrity.

Scientific Rationale: The "Why" Behind the Protocol

The Instability Problem

Dopamine contains a catechol moiety (two hydroxyl groups on a benzene ring) highly susceptible to oxidation into quinones, especially at neutral or basic pH.

-

Solution: Immediate acidification and antioxidant addition (Ascorbic Acid) at the moment of sample collection.

The Matrix Effect & Internal Standard Logic

In ESI+ (Electrospray Ionization), co-eluting phospholipids compete for charge, often suppressing the analyte signal.

-

The Fix: Dopamine-1,1,2,2-d4 .

-

Mechanism: As a stable isotope, DA-d4 is chemically identical to DA but mass-shifted (+4 Da). It co-elutes perfectly with DA. If the matrix suppresses DA signal by 40%, it suppresses DA-d4 by exactly 40%. The ratio of Analyte/IS remains constant, yielding accurate quantification despite signal loss.

Visualizing the Correction Mechanism

Figure 1: The self-validating logic of Isotope Dilution. The Ratio calculation cancels out the suppression event occurring in the source.

Pre-Analytical Protocol: Reagents & Stabilization

CRITICAL: Dopamine degrades within minutes in untreated plasma.

Stabilization Solution (Prepare Weekly)

-

Composition: 100 mM Formic Acid + 1 mM Ascorbic Acid + 0.5 mM EDTA in water.

-

Action:

Internal Standard Working Solution

-

Compound: Dopamine-1,1,2,2-d4 HCl (Sigma or CIL).

-

Concentration: 10 ng/mL in 0.1% Formic Acid.

-

Note: Do not use

C unless d4 is unavailable; d4 is more cost-effective and offers sufficient mass shift to avoid isotopic overlap.

Sample Preparation: Weak Cation Exchange (WCX-SPE)

While protein precipitation (PP) is faster, it leaves too many phospholipids. WCX-SPE is recommended for sub-ng/mL sensitivity.

-

Sample Pre-treatment:

-

Mix 200 µL Plasma/CSF + 20 µL Stabilization Solution .

-

Add 20 µL IS Working Solution (10 ng/mL DA-d4).

-

Vortex 10s.

-

-

SPE Loading (e.g., Waters Oasis WCX or Biotage EVOLUTE):

-

Wash Steps (Crucial for Matrix Removal):

-

Wash 1:[2] 1 mL 10 mM Ammonium Acetate (pH 7). Removes neutrals/acids.

-

Wash 2: 1 mL Methanol. Removes hydrophobic lipids.

-

-

Elution:

-

Elute with 2 x 200 µL of 2% Formic Acid in Methanol .

-

Chemistry: The acid disrupts the ionic bond between Dopamine (amine+) and the sorbent (carboxylate-), releasing the analyte.

-

-

Reconstitution:

-

Evaporate to dryness (N2 stream, 40°C).

-

Reconstitute in 100 µL Mobile Phase A (0.1% Formic Acid in Water).

-

LC-MS/MS Methodology

Chromatographic Conditions

Column Selection: Do not use standard C18. Use a Pentafluorophenyl (PFP) phase (e.g., Restek Raptor Biphenyl or Agilent Pursuit PFP).

-

Why? PFP provides "pi-pi" interactions with the catechol ring, retaining Dopamine longer than the matrix void volume.

| Parameter | Setting |

| Column | PFP / Biphenyl Core-Shell (2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 5 - 10 µL |

| Column Temp | 40°C |

Gradient Profile:

-

0.0 min: 2% B (Hold for retention)

-

3.5 min: 90% B (Elute lipids)

-

4.5 min: 90% B

-

4.6 min: 2% B (Re-equilibrate)

Mass Spectrometry (MRM) Parameters

Source: ESI Positive Mode. Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |

| Dopamine | 154.1 | 137.1 | Quantifier (Loss of NH3) | ~10-15 |

| Dopamine | 154.1 | 91.1 | Qualifier (Tropylium ion) | ~25-30 |

| Dopamine-d4 | 158.1 | 141.1 | Internal Standard | ~10-15 |

Experimental Workflow Diagram

Figure 2: End-to-end workflow prioritizing sample stabilization and specific extraction.

Method Validation & Acceptance Criteria

To ensure the method is "self-validating," adhere to these FDA Bioanalytical Method Validation guidelines:

-

Linearity:

over 0.05 – 50 ng/mL.[9] -

Internal Standard Response: The IS peak area in samples should be within ±50% of the mean IS area in calibration standards.

-

Expert Insight: If IS area drops < 50%, it indicates severe matrix suppression or extraction failure. Do not report this data; re-extract.

-

-

Accuracy/Precision: CV < 15% for QC samples.

-

Retention Time: The RT of Dopamine in samples must match the IS Retention Time within ±0.05 min.

Expert Insights & Troubleshooting

-

The "Double Peak" Issue: If you see split peaks for Dopamine, check your reconstitution solvent. If it is 100% Methanol, the "strong solvent effect" will distort the peak on a highly aqueous initial gradient. Always reconstitute in 100% Aqueous mobile phase.

-

Interference: Norepinephrine (MW 169) can fragment to 152, close to Dopamine (153). While mass resolution usually separates them, chromatographic separation is safer. The PFP column separates NE and DA effectively.

-

Carryover: Catecholamines stick to steel. Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:1) .

References

-

Journal of Chromatography B: Development of a LC-MS/MS method for MRM quantification of DA and SRT using PFP columns. (2021).[8][10][11] Link

-

National Institutes of Health (PMC): Addressing the instability issue of dopamine during microdialysis: Stabilization with Ascorbic Acid.Link

-

Agilent Technologies: Plasma Catecholamines by LC/MS/MS using PFP Column.Link

-

Restek Corporation: Raptor Biphenyl/PFP for Bioanalytical Testing of Polar Compounds.[12]Link

-

Thermo Fisher Scientific: Quantitative Analysis of Catecholamines in Human Plasma with LC-MS.Link

Sources

- 1. foxscientific.com [foxscientific.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a fast liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in murine microdialysate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. biorxiv.org [biorxiv.org]

- 12. selectscience.net [selectscience.net]

Application Note: Robust and Sensitive Quantification of Dopamine in Human Plasma via Stable Isotope Dilution LC-MS/MS

Introduction

Dopamine, a critical catecholamine neurotransmitter, plays a pivotal role in numerous physiological processes, including motor control, motivation, and reward. Accurate and precise quantification of dopamine in plasma is essential for clinical research, neuroscience studies, and the development of therapeutics targeting neurological and psychiatric disorders. However, the inherent instability of dopamine, its low physiological concentrations, and the complexity of the plasma matrix present significant bioanalytical challenges.[1][2] This application note details a robust and highly sensitive method for the determination of dopamine in human plasma, employing a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The use of ¹³C, ¹⁵N-labeled dopamine as an internal standard is central to this methodology, ensuring the highest level of accuracy by correcting for matrix effects and variations during sample preparation and analysis.[3][4][5]

The Principle of Stable Isotope Dilution

Stable isotope dilution (SID) is the gold standard for quantitative mass spectrometry.[3][4] This technique involves the addition of a known quantity of a stable isotopically labeled version of the analyte (e.g., ¹³C, ¹⁵N-dopamine) to the sample at the earliest stage of preparation.[6][7] This labeled internal standard is chemically identical to the endogenous analyte but has a different mass.[6][8] Consequently, it behaves identically during extraction, derivatization, and chromatography, but is distinguishable by the mass spectrometer.[8][9] Any sample loss or variability in ionization efficiency will affect both the analyte and the internal standard to the same extent, allowing for highly accurate and precise quantification based on the ratio of their respective signals.[5]

I. Pre-Analytical Considerations: Ensuring Sample Integrity

The stability of dopamine in biological samples is a critical factor that must be addressed from the moment of collection.[2] Dopamine is highly susceptible to oxidation, which can lead to significant underestimation of its true concentration.[2][10]

Key Recommendations for Sample Collection and Handling:

-

Anticoagulant: Use EDTA-containing collection tubes.[11]

-

Stabilizers: Immediately after collection, add a stabilizer solution to the plasma. A common and effective combination includes EDTA and a reducing agent like sodium metabisulfite or a mixture of ascorbic acid and EDTA.[2][10][12]

-

Temperature: Samples should be kept on ice and processed promptly. For long-term storage, plasma should be frozen and maintained at -80°C.[12][13]

-

Hemolysis: Avoid hemolyzed samples, as the release of iron-containing components can catalyze dopamine oxidation.[2]

II. Sample Preparation Methodologies

The choice of sample preparation technique is crucial for removing interferences from the complex plasma matrix and concentrating the analyte of interest.[14][15][16] This note details two widely used and effective methods: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

A. Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[17][18][19]

Rationale: The addition of a water-miscible organic solvent, such as acetonitrile, disrupts the solvation of proteins, causing them to precipitate out of solution.[17][19][20] This method is effective for initial sample cleanup but may not remove all matrix interferences.[19]

Workflow Diagram: Protein Precipitation

Caption: Protein Precipitation Workflow for Dopamine Analysis.

Detailed Protocol: Protein Precipitation

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of thawed human plasma.

-

Internal Standard Spiking: Add a pre-determined amount of ¹³C, ¹⁵N-dopamine internal standard solution.

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample.[18][19]

-

Mixing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and efficient protein precipitation. Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

B. Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more selective and thorough cleanup compared to protein precipitation, resulting in lower matrix effects and improved sensitivity.[14][15] Mixed-mode or weak cation exchange (WCX) SPE sorbents are particularly effective for catecholamines.[15][21]

Rationale: SPE separates components of a mixture based on their physical and chemical properties.[16] For dopamine, a weak cation exchange mechanism is ideal. At an appropriate pH, the primary amine group of dopamine is protonated, allowing it to bind to the negatively charged SPE sorbent. Interfering substances can be washed away, and the purified dopamine is then eluted with an acidic solvent.[21]

Workflow Diagram: Solid-Phase Extraction (SPE)

Caption: Solid-Phase Extraction Workflow for Dopamine Analysis.

Detailed Protocol: Weak Cation Exchange (WCX) SPE

-

Sample Pre-treatment: To 250 µL of plasma, add the ¹³C, ¹⁵N-dopamine internal standard. Then, add 250 µL of 50 mM ammonium acetate.

-

SPE Plate Conditioning: Condition the wells of a WCX 96-well µElution plate with 200 µL of methanol followed by 200 µL of 50 mM ammonium acetate.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.

-

Washing:

-

Wash the wells with 200 µL of 50 mM ammonium acetate.

-

Wash the wells with 200 µL of methanol.

-

-

Elution: Elute the analytes with 2 x 50 µL aliquots of methanol containing 2% formic acid.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

III. Optional Derivatization for Enhanced Sensitivity

For applications requiring ultra-high sensitivity, chemical derivatization can be employed to improve the chromatographic and mass spectrometric properties of dopamine.[1][22]

Rationale: Derivatization can increase the hydrophobicity of polar molecules like dopamine, leading to better retention on reversed-phase columns.[22] It can also enhance ionization efficiency in the mass spectrometer source, resulting in a significant increase in signal intensity.[1][22] Agents like benzoyl chloride or dansyl chloride react with the amine and hydroxyl groups of dopamine.[1][22]

Example Derivatization Reaction (Post-Elution, Pre-Drying):

-

Reagent: Add a solution of benzoyl chloride in an appropriate organic solvent.[22]

-

Reaction Conditions: The reaction is typically fast and can be performed at room temperature.[22]

-

Benefit: Benzoylation can increase dopamine signal height by over 100-fold.[22]

IV. LC-MS/MS Analysis

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the final analysis.

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| LC Column | Reversed-phase C18 or PFP (Pentafluorophenyl) column[12] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.4 - 0.6 mL/min |

| Gradient | A suitable gradient to separate dopamine from other plasma components |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM)[3] |

| MRM Transitions | Specific precursor-to-product ion transitions for both native and ¹³C, ¹⁵N-labeled dopamine |

V. Method Validation and Performance Characteristics

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA).[23][24][25] Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

-

Accuracy and Precision: Intra- and inter-day precision should be <15% CV, and accuracy should be within 85-115% of the nominal concentration.[26]

-

Calibration Curve: Linearity over the expected concentration range (e.g., 5 to 2,500 pg/mL) with a correlation coefficient (R²) > 0.99.[12]

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[27]

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix. The use of a stable isotope-labeled internal standard is crucial for compensating for these effects.[12][26]

-

Recovery: The efficiency of the extraction process.[12]

-

Stability: Evaluation of analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).[10]

Table of Expected Performance Characteristics:

| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) |

| Recovery | > 85% | 55-90% (highly consistent)[28] |

| Matrix Effect | Moderate to High | Low to Moderate[26] |

| Precision (%CV) | < 10% | < 5%[12] |

| LOQ | ~50-100 pg/mL | ~5-25 pg/mL[26] |

VI. Conclusion

This application note provides detailed protocols for the reliable quantification of dopamine in human plasma using stable isotope dilution LC-MS/MS. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements for sensitivity and throughput. For most research applications requiring high sensitivity and accuracy, the solid-phase extraction method is recommended due to its superior cleanup and reduction of matrix effects. The incorporation of a ¹³C, ¹⁵N-labeled internal standard is paramount to achieving the highest quality data by correcting for analytical variability. Proper sample handling and adherence to validated protocols are essential for obtaining accurate and reproducible results in dopamine analysis.

References

-

Syngene International. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. [Link]

-

Agilent Technologies. (2016, January 15). Plasma Catecholamines by LC/MS/MS. [Link]

-

Waters Corporation. (2020, March). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research. [Link]

-

Khan, A., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. PMC. [Link]

-

Reid, C. S., & Wommack, A. J. (2020, November 12). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

-

BioDiagnostica Laboratory Belgrade. Patient Preparation for Plasma Catecholamines. [Link]

-

de Jong, W. H. A., et al. (2019). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. PMC. [Link]

-

Biotage. (2023, December 8). Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis. Separation Science. [Link]

-

MDPI. (2023, March 23). Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. [Link]

-

van de Merbel, N. C., et al. (2011). Quantitative Determination of Free and Total Dopamine in Human Plasma by LC-MS/MS: The Importance of Sample Preparation. PubMed. [Link]

-

Al-Hasani, R., et al. (2018). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. PMC. [Link]

-

Immusmol. (2026, February 19). Dopamine Quantification Guide: Workflows, Pitfalls, MS vs ELISA. [Link]

-

ResearchGate. (2025, August 7). Quantitative Determination of Free and Total Dopamine in Human Plasma by LC–MS/MS: The Importance of Sample Preparation | Request PDF. [Link]

-

MDPI. (2022, April 22). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. [Link]

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

ResearchGate. Stability of dopamine and epinephrine solutions up to 84 hours. [Link]

-

Pitterl, F., et al. (2015). Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans. PMC. [Link]

-

Waters Corporation. Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC) for Clinical Research. [Link]

-

Phenomenex. (2025, June 9). Protein Precipitation Method. [Link]

-

DTIC. Effects of Collection Methods and Storage on the In Vitro Stability of Canine Plasma Catecholamines. [Link]

-

Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

-

IBL International. (2012, September 3). Dopamine Plasma ELISA. [Link]

-

Viswanathan, C. T., et al. (2007). Bioanalytical method validation: An updated review. PMC. [Link]

-

ResearchGate. Validation of bioanalytical methods - Highlights of FDA's guidance. [Link]

-

Taylor, P. J. (2010, February 9). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Taylor & Francis Online. [Link]

-

LIBIOS. 13C Labeled internal standards. [Link]

-

Hegstad, S., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? PubMed. [Link]

-

Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

-

Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

-

University of Groningen. Quantitative determination of free and total dopamine in human plasma by LC-MS/MS: the importance of sample preparation. [Link]

-

Laruelle, M., et al. (2000). Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM. PubMed. [Link]

-

KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

IsoLife. Internal Standards in metabolomics. [Link]

-

Rychlik, M., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed. [Link]

Sources

- 1. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]

- 2. Dopamine Quantification Guide: Workflows, Pitfalls, MS vs ELISA [immusmol.com]

- 3. Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C Labeled internal standards | LIBIOS [libios.fr]

- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sceti.co.jp [sceti.co.jp]

- 12. agilent.com [agilent.com]

- 13. biodiagnostica.rs [biodiagnostica.rs]

- 14. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. agilent.com [agilent.com]

- 20. Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sepscience.com [sepscience.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bioanalysis-zone.com [bioanalysis-zone.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. lcms.cz [lcms.cz]

Application Note: Precision Quantitation of Dopamine via MRM using 13C,15N-Isotopologues

This Application Note is structured to provide a direct, field-ready protocol for the quantification of Dopamine using stable isotope-labeled internal standards (13C, 15N) on a Triple Quadrupole (QqQ) Mass Spectrometer.

Technique: LC-ESI-MS/MS (Triple Quadrupole) Analyte: Dopamine (DA) Internal Standard: Dopamine-13C6,15N (hydrochloride) Application: Neurobiology, Clinical Research, Pharmacokinetics

Executive Summary & Scientific Rationale

Quantifying dopamine (DA) in biological matrices (plasma, CSF, brain tissue) is chemically challenging due to its high polarity, low endogenous concentrations, and susceptibility to oxidation. While deuterated standards (e.g., Dopamine-d4) are common, they often suffer from the "Deuterium Isotope Effect," where the slightly different physicochemical properties of C-D bonds cause the internal standard to elute slightly earlier than the native analyte.

Why 13C,15N? This protocol utilizes Dopamine-13C6,15N , where all six carbons in the catechol ring are replaced with Carbon-13 and the nitrogen is replaced with Nitrogen-15.

-

Co-elution: 13C and 15N isotopes do not alter lipophilicity significantly, ensuring perfect chromatographic overlap with native dopamine. This allows the IS to compensate exactly for matrix effects (ion suppression/enhancement) at the specific retention time of the analyte.

-

Mass Shift (+7 Da): The +7 Da shift (Precursor 161.1 vs. 154.1) eliminates "cross-talk" or isotopic overlap from the native M+1 or M+2 natural isotopes.

Method Development & MRM Mechanics

Transition Logic

The Multiple Reaction Monitoring (MRM) transitions are derived from the specific fragmentation of the catecholamine structure in positive Electrospray Ionization (ESI+).

-

Precursor Ion [M+H]+: Dopamine forms a stable protonated molecule.

-

Native: m/z 154.1

-

Labeled (13C6, 15N): m/z 161.1 (154.1 + 6 Da for C6 + 1 Da for N)

-

-

Primary Product Ion (Quantifier): Loss of Ammonia (NH3).

-

Mechanism: The protonated amine undergoes elimination. In the labeled standard, this involves the loss of 15NH3 (Mass ~18 Da).

-

Result: The remaining fragment retains the 13C6 ring but loses the 15N label.

-

Calculation: 161.1 (Precursor) - 18.0 (15NH3) = 143.1 .

-

-

Secondary Product Ion (Qualifier): Loss of H2O + NH3 (or formation of Tropylium-like ion).

-

A common fragment is m/z 91 (tropylium C7H7+) for native DA.

-

Labeled: The ring carbons are 13C. The fragment retains the 6 labeled ring carbons.

-

Calculation: 91.1 + 6.0 = 97.1 .

-

MRM Parameters Table[1][2]

| Analyte | Precursor (Q1) | Product (Q3) | Role | Dwell (ms) | Collision Energy (eV)* |

| Dopamine (Native) | 154.1 | 137.1 | Quantifier | 50 | 15 - 20 |

| 154.1 | 91.1 | Qualifier | 50 | 30 - 35 | |

| Dopamine-13C6,15N | 161.1 | 143.1 | IS Quant | 50 | 15 - 20 |

| 161.1 | 97.1 | IS Qual | 50 | 30 - 35 |

*Note: Collision Energy (CE) values are instrument-dependent (typically optimized on Agilent/Sciex/Thermo platforms). Start with these ranges and ramp ±5 eV.

Experimental Protocol

Reagents & Standards[1][3][4][5][6]

-

Native Standard: Dopamine HCl (Sigma/Merck).

-

Internal Standard: Dopamine-13C6,15N HCl (Cambridge Isotope Labs or equivalent).